

Norethindrone-d6 chemical structure and properties

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Compound of Interest		
Compound Name:	Norethindrone-d6	
Cat. No.:	B3025749	Get Quote

An In-depth Technical Guide to Norethindrone-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norethindrone-d6 is the deuterated form of Norethindrone, a synthetic progestin widely used in oral contraceptives and for treating various menstrual disorders.[1][2] The strategic replacement of six hydrogen atoms with deuterium, its heavy isotope, renders Norethindrone-d6 an invaluable tool in analytical and clinical chemistry. Its primary application is as an internal standard for the highly sensitive and accurate quantification of Norethindrone in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The mass shift introduced by deuterium allows for clear differentiation between the analyte and the standard, ensuring precise measurements crucial for pharmacokinetic and metabolic studies.[3] Deuteration may also influence the metabolic profile of drugs, a field of growing interest in drug development.[3]

Chemical Structure and Properties

Norethindrone-d6 shares the core steroidal structure of its parent compound, Norethindrone. The deuterium atoms are specifically located at the 2, 2, 4, 6, 6, and 10 positions.



- IUPAC Name: (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
- Synonyms: Norethindrone-2,2,4,6,6,10-d6, Norethisterone-d6

The chemical structure is depicted below: (A 2D chemical structure diagram would be placed here in a formal whitepaper)

Physicochemical and Quantitative Data

The key physicochemical properties of **Norethindrone-d6** are summarized in the table below, providing essential data for its use in experimental settings.

Property	Value
Molecular Formula	C20H20D6O2
Molecular Weight	304.5 g/mol
CAS Number	2376036-05-2
Physical Form	Solid
Density	1.2 ± 0.1 g/cm ³
Boiling Point	447.0 ± 45.0 °C at 760 mmHg
Solubility	Slightly soluble in Chloroform and Methanol
Purity (Deuterated)	≥99% deuterated forms (d1-d6)

Experimental Protocols

This section details representative methodologies for the synthesis of deuterated Norethindrone analogs and a standard analytical protocol for the quantification of Norethindrone in human plasma using **Norethindrone-d6** as an internal standard.

Representative Synthesis of Deuterated Norethindrone Analogs

Foundational & Exploratory





This protocol is based on the synthesis of deuterated metabolites of Norethisterone (Norethindrone) and serves as a foundational method for introducing deuterium into the steroidal backbone.

Objective: To synthesize pentadeuterated 19-norpregn-20-yn-3,17-diols from Norethindrone via reduction, oxidation, and isotopic exchange.

Materials:

- Norethindrone (NET)
- Sodium borohydride (NaBH₄)
- Sodium borodeuteride (NaBD₄)
- N,N,N',N'-tetramethylethylenediamine (TMEDA)
- Pyridinium chlorochromate (PCC)
- Deuterium oxide (D₂O)
- Deuterated methanol (MeOD)
- Solvents for reaction and chromatography (e.g., ethanol, dichloromethane)
- · Flash chromatography system

Methodology:

- Initial Reduction: Norethindrone (NET) is reduced using sodium borohydride (NaBH₄) in the presence of TMEDA. This reaction reduces the ketone at the C3 position, yielding a mixture of 3- and 5-epimers of 19-norpregn-20-yn-3,17-diols.
- Isomer Separation: The individual stereoisomers from the reduction step are isolated and purified using flash chromatography.
- Oxidation: The separated diol isomers are oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield 5α- and 5β-dihydro-NET.



- Isotopic Exchange and Final Reduction: The dihydro-NET products undergo isotopic exchange in an alkaline solution of D₂O and deuterated methanol (MeOD). This step replaces the exchangeable protons with deuterium.
- Following the exchange, the intermediate is reduced with sodium borodeuteride (NaBD₄). This final step yields stereoisomeric 2,2,3,4,4-pentadeuterated 19-norpregn-20-yn-3,17-diols.
- Purification and Characterization: The final deuterated products are purified and characterized using standard analytical techniques (e.g., NMR, Mass Spectrometry) to confirm their structure and isotopic purity.

Quantification of Norethindrone in Human Plasma via UPLC-MS/MS

This protocol describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for determining Norethindrone concentrations in human plasma, employing **Norethindrone-d6** as the internal standard (ISTD). This method is typical for pharmacokinetic studies.

Objective: To accurately quantify Norethindrone in human plasma samples.

Materials:

- Human plasma (with EDTA anticoagulant)
- Norethindrone analytical standard
- Norethindrone-d6 (Internal Standard)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic Acid or Formic Acid (for mobile phase modification)
- UPLC system (e.g., Shimadzu Nexera, Waters Acquity)
- Tandem Mass Spectrometer (e.g., AB Sciex API-6500)



• Analytical column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μm)

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
 - Thaw plasma samples, calibration standards, and quality control (QC) samples.
 - To 50 μL of plasma in a microcentrifuge tube, add a precise volume of Norethindrone-d6 solution (ISTD).
 - Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
 - Vortex vigorously to ensure thorough mixing and extraction.
 - Centrifuge to separate the aqueous and organic layers.
 - Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried residue in a specific volume of the mobile phase.
- UPLC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μm.
 - Mobile Phase A: Water:Acetonitrile:Acetic Acid (e.g., 65:35:0.1 v/v/v).
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: Isocratic or gradient, typically around 0.5 mL/min.
 - Injection Volume: 5-10 μL.
 - Column Temperature: ~40°C.
 - Mass Spectrometry Conditions (Multiple Reaction Monitoring MRM):

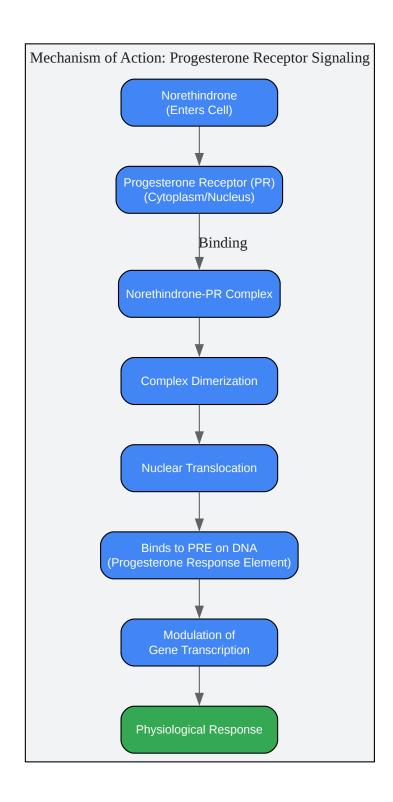


- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - Norethindrone: e.g., m/z 314.2 → 124.2.
 - Norethindrone-d6 (ISTD): e.g., m/z 320.2 → 128.2.
- Optimize instrument parameters such as Declustering Potential (DP), Collision Energy
 (CE), and Collision Cell Exit Potential (CXP) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both Norethindrone and Norethindrone-d6.
 - Calculate the peak area ratio (Norethindrone / Norethindrone-d6).
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of Norethindrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **Norethindrone-d6** and its parent compound.

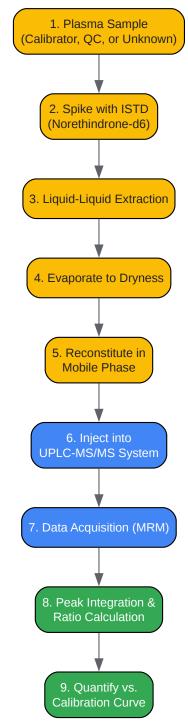




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Caption: Progesterone Receptor (PR) signaling pathway activated by Norethindrone.



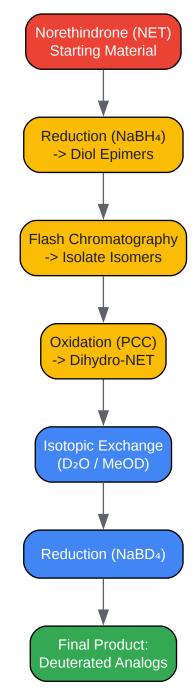


Workflow: UPLC-MS/MS Quantification of Norethindrone

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Caption: Analytical workflow for Norethindrone quantification using UPLC-MS/MS.





Workflow: Representative Synthesis of Deuterated Analogs

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Caption: A representative chemical synthesis workflow for deuterated Norethindrone.



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